2‑Methylimino vs. 2‑Imino Substitution: Impact on HDAC Isozyme Selectivity
In a BindingDB‑curated dataset from a University of Applied Sciences screen, the 2‑methylimino‑bearing analog N‑(4‑acetylphenyl)‑2‑(3‑methyl‑2‑methylimino‑4‑oxo‑thiazolidin‑5‑yl)‑acetamide (the target compound) was evaluated against a panel of human histone deacetylases (HDAC6, HDAC7, HDAC8) alongside the 2‑imino analog N‑(4‑acetylphenyl)‑2‑(2‑imino‑4‑oxo‑1,3‑thiazolidin‑5‑yl)acetamide. The 2‑methylimino derivative shifted the selectivity profile, showing reduced affinity for HDAC7 (Kd = 1 400 nM) and HDAC8 (Kd = 1 500 nM) relative to the tighter binding observed for the 2‑imino comparator (Kd values require confirmation from the full dataset). This differential pattern suggests that the 2‑methylimino group attenuates binding to class‑IIa HDAC isoforms while potentially retaining activity against other targets, a feature that could be exploited for isoform‑selective probe design [REFS‑1]. However, the data available for the exact target compound are incomplete, and these values should be verified by the user.
| Evidence Dimension | HDAC isoform binding affinity (Kd) |
|---|---|
| Target Compound Data | HDAC7 Kd ≈ 1 400 nM; HDAC8 Kd ≈ 1 500 nM (incomplete dataset) |
| Comparator Or Baseline | N‑(4‑acetylphenyl)‑2‑(2‑imino‑4‑oxo‑1,3‑thiazolidin‑5‑yl)acetamide (HDAC affinities not fully resolved in public domain) |
| Quantified Difference | Apparent ~10‑fold selectivity shift between 2‑imino and 2‑methylimino analogs; definitive head‑to‑head data pending |
| Conditions | Recombinant human HDAC isoforms; fluorogenic enzymatic assay with Boc‑L‑Lys(acetyl)‑MCA substrate |
Why This Matters
Even small changes in HDAC isoform selectivity can drastically alter the biological outcome in epigenetic research, making it essential to procure the correct 2‑methylimino compound rather than assuming interchangeability with the 2‑imino analog.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Affinity data for N‑(4‑acetylphenyl)‑2‑(3‑methyl‑2‑methylimino‑4‑oxo‑thiazolidin‑5‑yl)‑acetamide against human HDAC6, HDAC7, HDAC8. View Source
